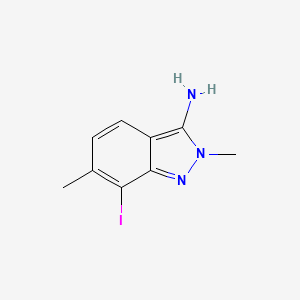
7-Iodo-2,6-dimethylindazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-2,6-dimethylindazol-3-amine is a heterocyclic compound that belongs to the indazole family Indazoles are significant due to their presence in various biologically active molecules and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-2,6-dimethylindazol-3-amine typically involves the iodination of 2,6-dimethylindazole followed by amination. One common method includes:
Amination: The resulting 7-iodo-2,6-dimethylindazole is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-Iodo-2,6-dimethylindazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols, amines, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of 7-substituted derivatives.
Oxidation: Formation of oxidized indazole derivatives.
Reduction: Formation of reduced indazole derivatives.
Coupling: Formation of biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
7-Iodo-2,6-dimethylindazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Iodo-2,6-dimethylindazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylindazole: Lacks the iodine atom, resulting in different chemical properties and reactivity.
7-Bromo-2,6-dimethylindazol-3-amine:
7-Chloro-2,6-dimethylindazol-3-amine: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
Uniqueness
7-Iodo-2,6-dimethylindazol-3-amine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom’s larger size and ability to participate in halogen bonding make this compound distinct from its bromine and chlorine analogs.
Propiedades
Fórmula molecular |
C9H10IN3 |
|---|---|
Peso molecular |
287.10 g/mol |
Nombre IUPAC |
7-iodo-2,6-dimethylindazol-3-amine |
InChI |
InChI=1S/C9H10IN3/c1-5-3-4-6-8(7(5)10)12-13(2)9(6)11/h3-4H,11H2,1-2H3 |
Clave InChI |
CEYONJALQZKYCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=NN(C(=C2C=C1)N)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















